molecular formula C9H6ClF3O3 B11965700 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid CAS No. 405-43-6

4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid

Katalognummer: B11965700
CAS-Nummer: 405-43-6
Molekulargewicht: 254.59 g/mol
InChI-Schlüssel: UBPJCHITDRIJEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6ClF3O3 and a molecular weight of 254.59 g/mol . It is a benzoic acid derivative characterized by the presence of a chloro and trifluoroethoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid typically involves the reaction of 2,4-dinitrochlorobenzene with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether. This intermediate is then reacted with methanesulfonyl chloride to produce the final product . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane to facilitate the reaction.

Analyse Chemischer Reaktionen

4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, methanesulfonyl chloride, and various alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoroethoxy groups contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of chloro and trifluoroethoxy groups, which impart distinct reactivity and binding characteristics.

Eigenschaften

CAS-Nummer

405-43-6

Molekularformel

C9H6ClF3O3

Molekulargewicht

254.59 g/mol

IUPAC-Name

4-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid

InChI

InChI=1S/C9H6ClF3O3/c10-8(11)9(12,13)16-6-3-1-5(2-4-6)7(14)15/h1-4,8H,(H,14,15)

InChI-Schlüssel

UBPJCHITDRIJEB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)OC(C(F)Cl)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.